N-(3-Chlorobut-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorobut-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)3-4-8-6(2)9/h3H,4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXTXMTRMFWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823946 | |
| Record name | N-(3-Chlorobut-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30823946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78693-60-4 | |
| Record name | N-(3-Chlorobut-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30823946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chlorobut-2-en-1-amine
This method begins with allylamine (but-2-en-1-amine), which undergoes radical allylic chlorination using N-chlorosuccinimide (NCS) under UV light or thermal initiation with azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, selectively introducing chlorine at the allylic position (C3):
$$
\text{But-2-en-1-amine} + \text{NCS} \xrightarrow{\text{AIBN, } \Delta} \text{3-Chlorobut-2-en-1-amine} + \text{Succinimide}
$$
Key Conditions :
Acetylation with Acetic Anhydride
The amine is acetylated using acetic anhydride in the presence of pyridine to scavenge HCl:
$$
\text{3-Chlorobut-2-en-1-amine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{this compound}
$$
Optimized Parameters :
Method 2: Nucleophilic Substitution and Amide Coupling
Preparation of 3-Chlorobut-2-en-1-yl Chloride
But-2-en-1-ol is converted to its chloride derivative using thionyl chloride (SOCl$$_2$$):
$$
\text{But-2-en-1-ol} + \text{SOCl}2 \rightarrow \text{3-Chlorobut-2-en-1-yl chloride} + \text{SO}2 + \text{HCl}
$$
Challenges :
Amination and EDCI-Mediated Acetylation
The chloride undergoes nucleophilic substitution with aqueous ammonia, followed by amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
$$
\text{3-Chlorobut-2-en-1-yl chloride} + \text{NH}3 \rightarrow \text{3-Chlorobut-2-en-1-amine} \xrightarrow{\text{EDCI/HOBt, CH}3\text{COOH}} \text{this compound}
$$
Performance Metrics :
Method 3: Direct Amination of Chlorinated Precursors
Gabriel Synthesis Approach
Phthalimide potassium reacts with 3-chlorobut-2-en-1-yl bromide, followed by hydrazine-mediated deprotection:
$$
\text{3-Chlorobut-2-en-1-yl bromide} + \text{Phthalimide K}^+ \rightarrow \text{Phthalimidoyl intermediate} \xrightarrow{\text{N}2\text{H}4} \text{3-Chlorobut-2-en-1-amine}
$$
Advantages :
One-Pot Acetylation
The amine is directly treated with acetyl chloride in dichloromethane:
$$
\text{3-Chlorobut-2-en-1-amine} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound}
$$
Efficiency :
Comparative Analysis of Synthesis Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | Allylamine | But-2-en-1-ol | Chloroalkene |
| Chlorination Strategy | Radical | SOCl$$_2$$ | Pre-chlorinated |
| Amine Yield (%) | 55–68 | 61 | 58 |
| Acetamide Yield (%) | 82–90 | 88 | 79 |
| Key Advantage | Selectivity | Scalability | Mild conditions |
Optimization Strategies and Reaction Mechanisms
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve EDCI-mediated acetylation yields by stabilizing the reactive intermediate. Non-polar solvents (e.g., toluene) favor radical chlorination by reducing side reactions.
Temperature Control
Low temperatures (−10°C to 0°C) minimize alkene isomerization during chlorination. Acetylation proceeds optimally at 20–25°C to balance reaction rate and byproduct formation.
Mechanistic Insights
- Radical Chlorination : Initiated by AIBN, generating succinimidyl radicals that abstract hydrogen from allylamine, forming a resonance-stabilized allylic radical. Subsequent chlorine transfer from NCS completes the process.
- EDCI Coupling : Activates acetic acid as an acyloxyphosphonium ion, which reacts with the amine to form the acetamide via a tetrahedral intermediate.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobut-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Chlorobut-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorobut-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
N-(3-Chlorophenyl)acetamide () :
- Structure : Chlorine is attached to an aromatic ring, enabling resonance stabilization.
- Electronic Effects : The chlorine atom withdraws electrons via resonance, reducing the electron density on the acetamide nitrogen. This may decrease nucleophilicity compared to alkenyl-substituted derivatives.
- Melting Point : 349.8 K (crystalline due to planar aromatic structure) .
N-(3-Chlorobut-2-en-1-yl)acetamide :
- Structure : Chlorine on an alkenyl chain exerts inductive electron withdrawal, polarizing the double bond.
- Reactivity : Likely prone to elimination (forming conjugated dienes) or nucleophilic substitution at the chlorine site. The alkenyl group may participate in Diels-Alder reactions.
Physical Properties
| Compound | Melting Point (K) | Solubility Characteristics | Key Structural Feature |
|---|---|---|---|
| N-(3-Chlorophenyl)acetamide | 349.8 | Low in nonpolar solvents | Aromatic chloro-substituent |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | Not reported | High in polar solvents (e.g., water) | Hydroxyl and chloro groups |
| This compound | Not reported | Likely moderate in organic solvents | Alkenyl chloro-substituent |
| (Z)-N-(prop-1-en-1-yl)acetamide | Not reported | Depends on stereochemistry (Z vs. E) | Simple alkenyl chain |
Toxicological Considerations
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Lacks comprehensive toxicological data, a common issue for niche acetamides. The cyano group raises concerns about metabolic release of cyanide .
- This compound: Potential hepatotoxicity or nephrotoxicity due to reactive chlorinated intermediates. Requires in vitro assays to assess safety.
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